molecular formula C5H10N2S B039491 (2R)-Pyrrolidine-2-carbothioamide CAS No. 117175-43-6

(2R)-Pyrrolidine-2-carbothioamide

Cat. No. B039491
M. Wt: 130.21 g/mol
InChI Key: ROSABALJPUTMMP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Pyrrolidine-2-carbothioamide, also known as thiazolidine-2-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its various potential applications. This compound is a thiazolidine derivative that has a sulfur atom at the second position of its five-membered ring. It has been synthesized by various methods and has been studied for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of (2R)-Pyrrolidine-2-carbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in the antioxidant response.

Biochemical And Physiological Effects

(2R)-Pyrrolidine-2-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant activity. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its anti-inflammatory activity. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its anti-cancer activity.

Advantages And Limitations For Lab Experiments

(2R)-Pyrrolidine-2-carbothioamide has several advantages for lab experiments, including its ease of synthesis and its low toxicity. It is also stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (2R)-Pyrrolidine-2-carbothioamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields and purities. Another direction is the study of its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, the study of its mechanism of action and its effects on various signaling pathways could provide further insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of (2R)-Pyrrolidine-2-carbothioamide involves the reaction of (2R)-Pyrrolidine-2-carbothioamide-2,4-dione with thioamides in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. This method has been optimized for high yield and purity and has been used in many research studies.

Scientific Research Applications

(2R)-Pyrrolidine-2-carbothioamide has been studied for its potential use in various applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have anti-cancer activity in various cancer cell lines, making it a potential candidate for cancer therapy.

properties

CAS RN

117175-43-6

Product Name

(2R)-Pyrrolidine-2-carbothioamide

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

(2R)-pyrrolidine-2-carbothioamide

InChI

InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1

InChI Key

ROSABALJPUTMMP-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=S)N

SMILES

C1CC(NC1)C(=S)N

Canonical SMILES

C1CC(NC1)C(=S)N

synonyms

2-Pyrrolidinecarbothioamide,(R)-(9CI)

Origin of Product

United States

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